Cas no 821776-82-3 (Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl-)

Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- structure
821776-82-3 structure
Product name:Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl-
CAS No:821776-82-3
MF:C14H20N2O2
MW:248.320803642273
CID:697294
PubChem ID:11184231

Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl-
    • N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propylaniline
    • N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propylBenzenamine
    • SCHEMBL3049886
    • 821776-82-3
    • DTXSID10458038
    • FT-0751883
    • Inchi: InChI=1S/C14H20N2O2/c1-3-8-15(10-12-4-5-12)13-6-7-14(16(17)18)11(2)9-13/h6-7,9,12H,3-5,8,10H2,1-2H3
    • InChI Key: CJMIWCMJQGMAPA-UHFFFAOYSA-N
    • SMILES: CCCN(CC1CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C

Computed Properties

  • Exact Mass: 248.152477885g/mol
  • Monoisotopic Mass: 248.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.1Ų
  • XLogP3: 3.9

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